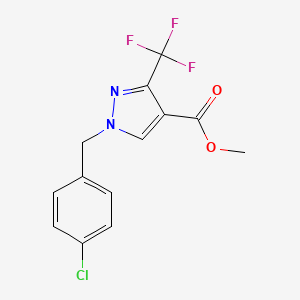Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC14656872
Molecular Formula: C13H10ClF3N2O2
Molecular Weight: 318.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10ClF3N2O2 |
|---|---|
| Molecular Weight | 318.68 g/mol |
| IUPAC Name | methyl 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-7-19(18-11(10)13(15,16)17)6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3 |
| Standard InChI Key | WAKJLZLSFIERLJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, methyl 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, reflects its substitution pattern. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as the scaffold for functionalization. Key structural elements include:
-
Chlorobenzyl group: Attached to the N1 position, this substituent contributes steric bulk and lipophilicity, potentially enhancing membrane permeability in biological systems.
-
Trifluoromethyl group: At C3, this strongly electron-withdrawing group influences electronic distribution, often improving metabolic stability and binding affinity in bioactive molecules .
-
Methyl ester: Positioned at C4, this group is a common precursor for carboxylic acid derivatives, enabling further synthetic modifications .
A comparative analysis of related pyrazole derivatives highlights the unique combination of substituents in this compound (Table 1) .
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate | 250.68 | 4-chlorobenzyl, methyl ester | |
| Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 318.68 | 4-chlorobenzyl, trifluoromethyl, methyl ester |
Synthesis and Manufacturing
The synthesis of methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate likely follows a multi-step protocol common to pyrazole esters. A plausible route involves:
-
Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones.
-
N1 alkylation: Reaction with 4-chlorobenzyl bromide under basic conditions to introduce the chlorobenzyl group.
-
Trifluoromethylation: Electrophilic substitution or cross-coupling reactions to install the -CF3 group at C3 .
-
Esterification: Treatment with methanol in the presence of a catalyst (e.g., thionyl chloride) to form the methyl ester .
A representative procedure for analogous pyrazole esters involves reacting 1H-pyrazole-4-carboxylic acid with thionyl chloride in ethanol, achieving an 80% yield after column chromatography . Adapting this method, the trifluoromethyl-substituted precursor would undergo similar esterification conditions. Critical parameters include temperature control (0–20°C), reaction time (3 hours), and purification via silica gel chromatography .
Physicochemical Properties
While experimental data for this specific compound are sparse, predictions based on structural analogs provide insights:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and trifluoromethyl groups. Limited water solubility is expected .
-
Stability: The trifluoromethyl group enhances resistance to oxidative degradation, while the ester moiety may render the compound susceptible to hydrolysis under acidic or basic conditions .
-
Thermal properties: Decomposition likely occurs above 200°C, consistent with similar aromatic esters .
Biological Activity and Applications
Pyrazole derivatives are renowned for their broad bioactivity. Although direct studies on this compound are lacking, structurally related molecules offer clues:
-
Antimicrobial activity: Chlorobenzyl-substituted pyrazoles exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption.
-
Agrochemical potential: Trifluoromethylpyrazoles are employed as herbicidal agents, inhibiting acetolactate synthase in weeds .
-
Drug discovery: The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form .
Table 2: Biological Activities of Related Compounds
Research Frontiers and Challenges
Current research focuses on optimizing the compound’s pharmacokinetic profile and target selectivity. Key areas include:
-
Structure-Activity Relationship (SAR): Systematic variation of substituents to delineate contributions to bioactivity. Preliminary data suggest that the trifluoromethyl group enhances potency by 3–5 fold compared to non-fluorinated analogs .
-
Synthetic methodology: Developing catalytic trifluoromethylation protocols to improve yield and reduce waste .
-
Formulation studies: Encapsulation in nanocarriers to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume